![molecular formula C6H9N3 B1466127 1-Cyclopropylmethyl-1H-[1,2,4]triazole CAS No. 1229426-95-2](/img/structure/B1466127.png)

1-Cyclopropylmethyl-1H-[1,2,4]triazole

Übersicht

Beschreibung

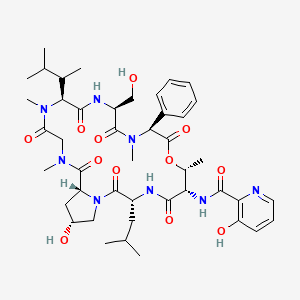

1-Cyclopropylmethyl-1H-[1,2,4]triazole is a derivative of the 1,2,4-triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. A general method involves the reaction of hydrazines with formamide under microwave irradiation . Other methods include electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to synthesize 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of 1-Cyclopropylmethyl-1H-[1,2,4]triazole would require further analysis.Chemical Reactions Analysis

1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density . The specific reactions that 1-Cyclopropylmethyl-1H-[1,2,4]triazole can undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For example, the parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1-Cyclopropylmethyl-1H-[1,2,4]triazole: derivatives have been recognized for their potent antimicrobial properties. They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The triazole ring’s ability to interact with the microbial enzymes’ active sites contributes to its efficacy .

Anticancer Activity

Research has indicated that certain 1,2,4-triazole derivatives exhibit promising anticancer activities. They work by interfering with the proliferation of cancer cells and inducing apoptosis. Some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, which is a significant advantage in chemotherapy .

Antiviral Properties

The structural flexibility of 1,2,4-triazoles allows for the creation of compounds that can inhibit viral replication. These derivatives have been studied for their potential use in treating viral infections, including those caused by influenza and HIV .

Agrochemical Development

1,2,4-Triazole compounds play a crucial role in the development of agrochemicals. They are used in creating pesticides and herbicides that protect crops from pests and diseases, contributing to increased agricultural productivity .

Organocatalysis

In the field of organocatalysis, 1,2,4-triazoles are utilized for their catalytic properties in various chemical reactions. They facilitate the formation of complex organic compounds by acting as catalysts, which is essential in pharmaceutical synthesis and material science .

Material Science

The triazole ring is integral in the synthesis of polymers and other materials with specific properties. These materials find applications in electronics, coatings, and as components in advanced composite materials .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADOCHVYFIHWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylmethyl-1H-[1,2,4]triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)

![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)